4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative characterized by a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 5 and a 2-chlorobenzylidene moiety at position 2. The compound combines the structural features of a triazole-thiol scaffold, known for its diverse pharmacological properties, with a pyridine ring and a chlorinated aromatic aldehyde-derived Schiff base.
Properties
CAS No. |
613248-33-2 |
|---|---|
Molecular Formula |
C14H10ClN5S |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10ClN5S/c15-11-6-2-1-5-10(11)9-17-20-13(18-19-14(20)21)12-7-3-4-8-16-12/h1-9H,(H,19,21)/b17-9+ |
InChI Key |
HUNGZPLNHLAWDQ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chlorobenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes. The compound’s triazole ring can also coordinate with metal ions, enhancing its activity as a catalyst
Comparison with Similar Compounds
Table 1: Substituent Variations in Triazole-Thiol Derivatives
| Compound Name | Substituent at Position 4 | Substituent at Position 5 | Key Structural Difference |
|---|---|---|---|
| 4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | 2-Chlorobenzylidene | Pyridin-2-yl | Reference compound |
| 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | 4-Fluorobenzylidene | Pyridin-2-yl | Halogen position (F vs. Cl) |
| 4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol | 3-Bromobenzylidene | 4-(Trifluoromethyl)phenyl | Bulkier aryl group at position 5 |
| 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol | 4-Methoxybenzylidene | 5-Methylpyrazole | Electron-donating methoxy group |
| 4-((2-Nitrobenzylidene)amino)-5-(dec-9-en-1-yl)-4H-1,2,4-triazole-3-thiol | 2-Nitrobenzylidene | Dec-9-en-1-yl | Aliphatic vs. aromatic substituent |
Key Observations :
Table 2: Antimicrobial and Anticancer Activities of Selected Analogues
Key Observations :
- Antimicrobial Potency : Nitro-substituted derivatives exhibit superior activity against Gram-positive bacteria (), suggesting that electron-withdrawing groups enhance antibacterial effects.
- Anticancer Activity : Pyridine-containing analogs (e.g., ) show significant inhibition of cancer cell lines, likely due to improved metal-chelation capabilities ().
Key Observations :
- Synthetic Efficiency : Higher yields (81–86%) are achieved with aliphatic aldehydes () compared to aromatic aldehydes (73% in ).
- Characterization Consistency : All compounds are validated via NMR and mass spectrometry, ensuring structural fidelity.
Therapeutic Potential and Limitations
- DHFR Inhibition : Nitro-substituted triazoles () inhibit dihydrofolate reductase, a mechanism yet to be tested in the target compound.
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